molecular formula C26H39NO5S B223305 Epothilone C CAS No. 186692-73-9

Epothilone C

Cat. No.: B223305
CAS No.: 186692-73-9
M. Wt: 477.7 g/mol
InChI Key: BEFZAMRWPCMWFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The terminal step in epothilone B biosynthesis is catalyzed by the cytochrome P450 enzyme EpoK (CYP167A1), which catalyzes the epoxidation of the C12–C13 double bond (in epothilone C and D) to form epothilone A and B, respectively . Two syntheses of the C (7)–C (16)-fragment 41 of epothilone D 2 were developed that were based on tin (IV) bromide mediated reactions of 5,6-difunctionalised hex-2-enylstannanes with aldehydes .


Molecular Structure Analysis

The Epo structure consists of a 16-membered lactone macrocycle, which includes an epoxide between C12 and C13, a ketone at C5, and a thiazole moiety in a side chain at C15 . A structural analysis of the epothilone A– tubulin complex by electron crystallography and nuclear magnetic resonance revealed that the binding sites of epothilone A on tubulin .


Chemical Reactions Analysis

Two syntheses of the C (7)–C (16)-fragment 41 of epothilone D 2 were developed that were based on tin (IV) bromide mediated reactions of 5,6-difunctionalised hex-2-enylstannanes with aldehydes .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C26H39NO5S and a molecular weight of 477.66 g/mol .

Scientific Research Applications

  • Epothilone C is synthesized by a multienzyme system, with the thioesterase (TE)-catalyzed cyclorelease of epothilone from the EpoF protein being a crucial final step. The excised epothilone TE domain can efficiently catalyze the cyclization of seco-epothilone C to generate this compound (Boddy et al., 2003).

  • Epothilone A, a related compound, can be biotransformed into various metabolites, including this compound, using specific bacterial strains. This transformation process holds potential for the development of novel pharmacological applications (Pandey et al., 2021).

  • The cytochrome P450 enzyme EpoK plays a crucial role in the biosynthesis of Epothilones A and B by mediating the epoxidation of Epothilones C and D, which is significant for improving yields and engineering novel Epothilone analogues (Ogura et al., 2004).

  • Epothilones have been foundational in developing new chemotypes for microtubule stabilization, serving as leads for anticancer therapy. Research has explored the potential of Epothilones, including this compound, to develop new structural scaffolds with significant deviation from the natural epothilone scaffold, indicating potential for new generations of anticancer drugs (Feyen et al., 2008).

  • The biosynthesis of this compound involves hybrid natural products produced by the combined action of nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). This complex process has implications for developing antitumor agents (Liu et al., 2004).

  • The heterologous expression of Epothilone biosynthetic genes in other bacterial strains, such as Myxococcus xanthus, has been explored to produce Epothilones A, B, C, and D in more genetically amenable and rapidly growing hosts (Julien & Shah, 2002).

  • This compound and D have been successfully produced in Escherichia coli by expressing the entire synthetic epothilone cluster, providing a platform for biochemical investigation and generation of novel biosynthetic epothilone analogues (Mutka et al., 2006).

  • The total synthesis of this compound, a cytotoxic antitumor natural product, has been achieved using polymer-supported reagents, catalysts, scavengers, and catch-and-release techniques. This synthetic strategy opens new avenues for drug development and pharmaceutical research (Storer et al., 2004).

Mechanism of Action

Target of Action

Epothilone C, also known as Desoxyepothilone A, primarily targets microtubules in cells . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

This compound interacts with its target, the microtubules, by binding to the αβ-tubulin heterodimer subunit . This binding decreases the rate of αβ-tubulin dissociation, thereby stabilizing the microtubules . This compound can also induce tubulin polymerization into microtubules without the presence of GTP . This interaction leads to the formation of microtubule bundles throughout the cytoplasm . Furthermore, this compound causes cell cycle arrest at the G2-M transition phase, leading to cytotoxicity and eventually cell apoptosis .

Biochemical Pathways

The principal biochemical pathway affected by this compound is the microtubule function . By inhibiting microtubule function, this compound prevents cells from properly dividing . This inhibition of cell division is a key mechanism by which this compound exerts its anti-cancer effects .

Pharmacokinetics

One study on a similar compound, kos-862 (epothilone d), showed that the pharmacokinetics were linear with proportional increases in mean cmax and auctot as a function of dose . The half-life was reported to be between 0.2 and 0.6 hours across dose levels . More research is needed to fully understand the ADME properties of this compound and Desoxyepothilone A.

Result of Action

The primary result of this compound’s action is the inhibition of cell division , leading to cell apoptosis . This is due to its ability to stabilize microtubules and cause cell cycle arrest at the G2-M transition phase . This makes this compound a potent anti-cancer agent, particularly against refractory tumors .

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the patient’s health status, and genetic factors

Future Directions

Epothilones have mechanisms of action similar to paclitaxel by inducing tubulin polymerization and apoptosis with low susceptibility to tumor resistance mechanisms . They are active against refractory tumors, being superior to paclitaxel in many respects . In recent years innovative synthetic strategies resulted in the synthesis of new epothilone derivatives with improved activity against refractory tumors with better activities when compared to ixabepilone or taxol .

Properties

IUPAC Name

4,8-dihydroxy-5,5,7,9-tetramethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO5S/c1-16-11-9-7-8-10-12-21(17(2)13-20-15-33-19(4)27-20)32-23(29)14-22(28)26(5,6)25(31)18(3)24(16)30/h8,10,13,15-16,18,21-22,24,28,30H,7,9,11-12,14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFZAMRWPCMWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699502
Record name 4,8-Dihydroxy-5,5,7,9-tetramethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186692-73-9
Record name 4,8-Dihydroxy-5,5,7,9-tetramethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Epothilone C?

A1: this compound exerts its anticancer activity by stabilizing microtubules, similar to paclitaxel (Taxol). [] This stabilization disrupts the normal dynamics of microtubules, which are crucial for cell division, leading to mitotic arrest and ultimately cell death. []

Q2: How does this compound's interaction with microtubules differ from that of paclitaxel?

A2: While both this compound and paclitaxel stabilize microtubules, their binding sites and mechanisms differ. This difference makes this compound an attractive potential therapeutic option for patients with tumors resistant to paclitaxel. [, ]

Q3: Does the C12-C13 epoxide group present in Epothilone A and B significantly contribute to microtubule binding compared to the C12-C13 double bond in this compound?

A3: Research suggests the C12-C13 epoxide is not essential for activity. Studies with 12,13-desoxyepothilone B, lacking the epoxide, show comparable or even improved potency compared to Epothilone A and B, highlighting the significance of the overall molecular structure for microtubule binding. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound.

Q5: Where can I find spectroscopic data for this compound?

A5: Several research papers mention using NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) data for structural elucidation of this compound and its analogs. [, , ] Refer to publications focusing on isolation, characterization, and synthesis of these compounds for detailed spectroscopic data.

Q6: How does modifying the C2 position of the thiazole ring in this compound affect its activity?

A6: The C2 position of the thiazole ring demonstrates a degree of flexibility for modifications without abolishing activity. Research shows that introducing certain substitutions at this position can improve esterase stability and retain or even enhance cytotoxic activity. []

Q7: Can the macrocycle size in this compound be altered without affecting its activity?

A7: Studies synthesizing 14-, 15-, 17-, and 18-membered ring analogs of Epothilone A showed drastically reduced activity compared to the natural 16-membered ring. [, ] These findings suggest that the tubulin binding site exhibits high specificity for the natural ring size of Epothilones.

Q8: Does introducing a fluorine atom at the C26 position enhance the activity of Epothilone analogs?

A8: Yes, introducing a trifluoromethyl group at the C26 position has resulted in analogs like Fludelone that demonstrate enhanced antitumor activity compared to other Epothilone analogs, including 12,13-desoxyepothilone B. [, ]

Q9: What is known about the stability of this compound?

A9: The provided research excerpts do not offer detailed information regarding the stability of this compound under various conditions.

Q10: Which cell lines are particularly sensitive to this compound and its analogs?

A12: Research shows promising results with Epothilone analogs in various cancer cell lines, including those derived from lung, colon, breast, and ovarian cancers. [, ] Notably, Fludelone, a trifluoro-substituted analog, exhibited potent activity against ovarian cancer cell lines. []

Q11: What is the efficacy of Epothilone analogs in multidrug-resistant (MDR) tumor models?

A13: Studies indicate that certain Epothilone analogs, such as 12,13-desoxyepothilone B and Fludelone, are effective in inhibiting the growth of MDR tumor cells, even in cases where paclitaxel shows limited efficacy. [, ] This suggests their potential in overcoming MDR mechanisms.

Q12: Are there known mechanisms of resistance to this compound?

A14: Research has identified a potential mechanism of resistance related to alterations in γ-actin. [, ] Leukemia cells resistant to desoxyepothilone B showed mutations in γ-actin and a decrease in its expression. [] Introducing these mutant γ-actin forms into other cells conferred resistance to antimicrotubule agents, suggesting a novel resistance mechanism. []

Q13: Can this compound be produced in organisms other than Sorangium cellulosum?

A15: Yes, researchers have successfully expressed the epothilone biosynthetic gene cluster in heterologous hosts like Escherichia coli and Myxococcus xanthus. [, ] This breakthrough enables further investigation of the biosynthetic pathway and the potential for producing novel Epothilone analogs. [, ]

Q14: What is the role of the cytochrome P450 enzyme EpoK in Epothilone biosynthesis?

A16: EpoK catalyzes the epoxidation of Epothilones C and D to A and B, respectively. [] Inhibiting or manipulating EpoK activity can alter the production ratio of different Epothilone congeners. [, ]

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